7-(Diethylamino)-3-(2-thienyl)coumarin
Overview
Description
7-(Diethylamino)-3-(2-thienyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of a diethylamino group and a thienyl group attached to the coumarin core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-3-(2-thienyl)coumarin typically involves the condensation of 3-(2-thienyl)coumarin with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by heating or refluxing.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin or thienyl moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-(Diethylamino)-3-(2-thienyl)coumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in cell imaging and tracking studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the development of dyes, optical brighteners, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-(2-thienyl)coumarin involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to penetrate cell membranes, while the thienyl group contributes to its binding affinity with target proteins. The compound may exert its effects by modulating enzyme activity, altering gene expression, or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Similar in structure but with a methyl group instead of a thienyl group.
7-(Diethylamino)-3-phenylcoumarin: Contains a phenyl group instead of a thienyl group.
7-(Diethylamino)-3-(2-furyl)coumarin: Features a furyl group instead of a thienyl group.
Comparison: 7-(Diethylamino)-3-(2-thienyl)coumarin is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, fluorescence characteristics, and biological activity compared to other similar compounds. The thienyl group may enhance its binding affinity to certain biological targets, making it more effective in specific applications.
Properties
IUPAC Name |
7-(diethylamino)-3-thiophen-2-ylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRTBKJTPXLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117850-52-9 | |
Record name | 7-(Diethylamino)-3-(2-thienyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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